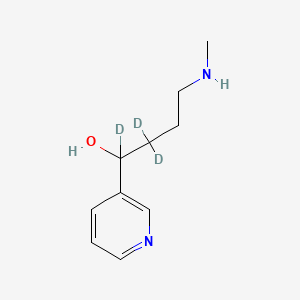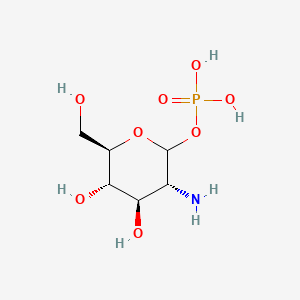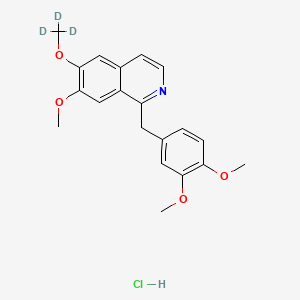
Papaverine-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Papaverine-d3 Hydrochloride is a vasodilator that relaxes smooth muscles in blood vessels, helping them dilate (widen). This lowers blood pressure and allows blood to flow more easily through veins and arteries . It is used to treat many conditions that cause spasm of smooth muscle .
Synthesis Analysis
A one-pot synthesis of papaverine hydrochloride with 99.6% purity was performed using xylene as solvent for the entire process. The critical parameters of each step, as well as the impurities generated, were identified. The overall yield was improved to 63%. The proposed synthetic procedure is suitable for industrial production .Molecular Structure Analysis
The molecular formula of Papaverine-d3 Hydrochloride is C20H22ClNO4 . The molecular weight is 378.9 g/mol . The structural formula is as shown .Chemical Reactions Analysis
The kinetic experiments on photooxidation reactions of papaverine hydrochloride and its oxidation products were performed .Physical And Chemical Properties Analysis
Papaverine-d3 Hydrochloride occurs as white crystals or white crystalline powder . One gram dissolves in about 30 mL of water and in 120 mL of alcohol. It is soluble in chloroform and practically insoluble in ether .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Neuroprotective Effects
Papaverine has been found to have strong anti-inflammatory and neuroprotective effects . It suppresses neuroinflammation and matrix metalloproteinase-3 (MMP-3) expression . This makes it a potential candidate for the treatment of neurodegenerative diseases where inflammation plays a key role.
Vasodilation
Papaverine is a peripheral vasodilator and has a direct effect on vessels . It inhibits the cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase in smooth muscles, and it has been observed to increase intracellular levels of cAMP and cGMP . This property can be utilized in the treatment of various cardiovascular diseases.
Enhancement of Cerebral Blood Flow
Papaverine induces coronary, cerebral, and pulmonary artery dilatation and helps to lower cerebral vascular resistance and enhance cerebral blood flow . This can be beneficial in conditions where increased cerebral blood flow is required, such as stroke or traumatic brain injury.
Treatment of Erectile Dysfunction
Papaverine has been shown to be effective against erectile dysfunction . Its vasodilatory properties can help improve blood flow to the penile tissues, thereby helping to alleviate symptoms of erectile dysfunction.
Antiviral Activity
Recent studies have demonstrated that papaverine has the potential to control SARS-CoV-2 by preventing its cytopathic effect . This suggests that it could be used as a potential antiviral agent in the treatment of COVID-19 and possibly other viral infections.
Anti-Cancer Activity
Papaverine has shown anticancer properties . It has been suggested that it could be used as a potential therapeutic agent in the treatment of various types of cancer.
Gestational Actions
Papaverine has shown beneficial effects in gestational actions . This suggests that it could be used in the management of certain pregnancy-related conditions.
Drug Delivery Systems
Papaverine hydrochloride has been used in nanostructured lyotropic liquid crystals (LLCs), which are used as drug delivery systems . This suggests that it could be used to improve the delivery of drugs to specific target sites in the body.
Safety And Hazards
Direcciones Futuras
Current pharmacological research has revealed that papaverine demonstrates a variety of biological activities, including activity against erectile dysfunction, postoperative vasospasms, and pulmonary vasoconstriction, as well as antiviral, cardioprotective, anti-inflammatory, anticancer, neuroprotective, and gestational actions . It was recently demonstrated that papaverine has the potential to control SARS-CoV-2 by preventing its cytopathic effect . These experiments were carried out both in vitro and in vivo and require an extensive understanding of the mechanisms of action . With its multiple mechanisms, papaverine can be considered as a natural compound that is used to develop therapeutic drugs . To validate its applications, additional research is required into its precise therapeutic mechanisms as well as its acute and chronic toxicities .
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-6-(trideuteriomethoxy)isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-8,10-12H,9H2,1-4H3;1H/i3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMYNBWXDUBNX-FJCVKDQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849639 |
Source


|
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Papaverine-d3 Hydrochloride | |
CAS RN |
113718-66-4 |
Source


|
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-6-[(~2~H_3_)methyloxy]isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



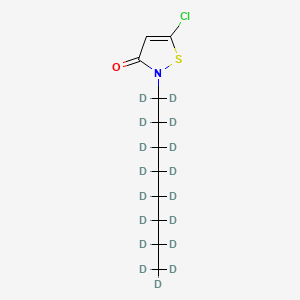
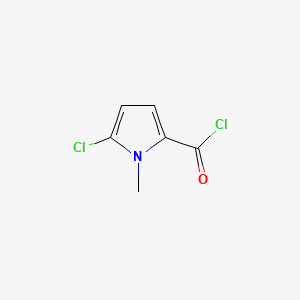
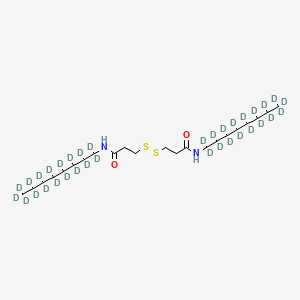
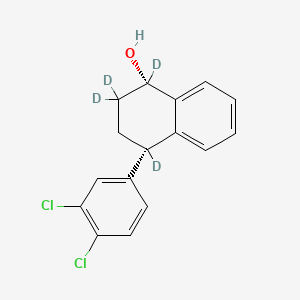
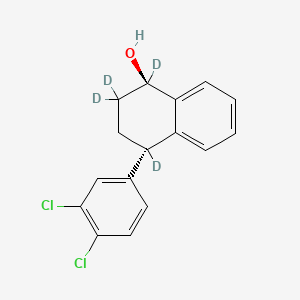
![1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B563232.png)
![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)

